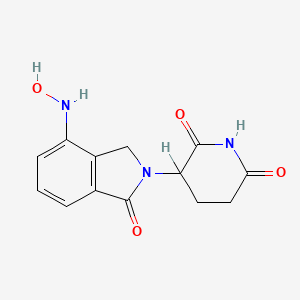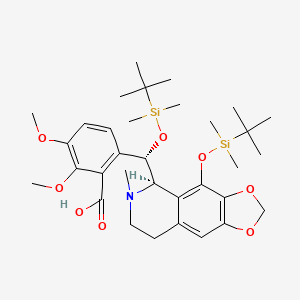
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid: is a complex organic compound with the molecular formula C33H51NO8Si2 and a molecular weight of 645.931 g/mol . This compound is often used as an intermediate in the synthesis of various pharmaceutical agents and has applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction typically involves the use of TBDMS chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl groups.
Applications De Recherche Scientifique
Biology: In biological research, it is used to study the metabolism and pharmacokinetics of related compounds. It serves as a model compound for understanding the behavior of silyl-protected molecules in biological systems.
Medicine: The compound is involved in the synthesis of drugs that target specific pathways in the body. It is used in the development of antitussive agents and other therapeutic compounds.
Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. It is also used in the production of high-purity reagents and reference materials .
Mécanisme D'action
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid involves its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl groups .
Comparaison Avec Des Composés Similaires
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol: An intermediate in the synthesis of Desmethylnarcotine, an impurity of Narcotoline.
tert-Butyldimethylsilyl Chloride: A versatile protecting reagent for alcohols, amines, and carboxylic acids.
Uniqueness: O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzoic Acid is unique due to its dual role as both a protecting group and an intermediate in the synthesis of complex organic molecules. Its ability to undergo selective deprotection under mild conditions makes it valuable in multi-step organic synthesis .
Propriétés
Formule moléculaire |
C33H51NO8Si2 |
|---|---|
Poids moléculaire |
645.9 g/mol |
Nom IUPAC |
6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C33H51NO8Si2/c1-32(2,3)43(10,11)41-27(21-14-15-22(37-8)28(38-9)25(21)31(35)36)26-24-20(16-17-34(26)7)18-23-29(40-19-39-23)30(24)42-44(12,13)33(4,5)6/h14-15,18,26-27H,16-17,19H2,1-13H3,(H,35,36)/t26-,27+/m1/s1 |
Clé InChI |
ADUNECVYEYYPON-SXOMAYOGSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)

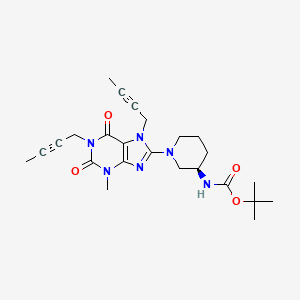
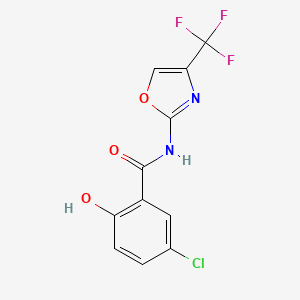
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
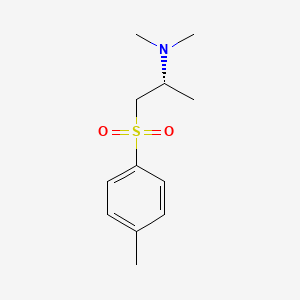


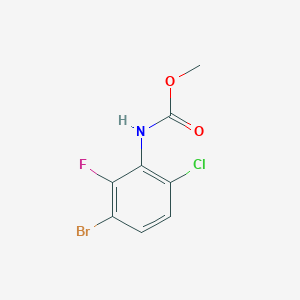
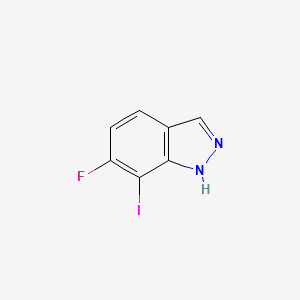
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
